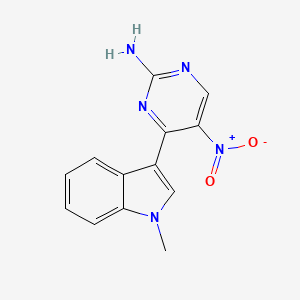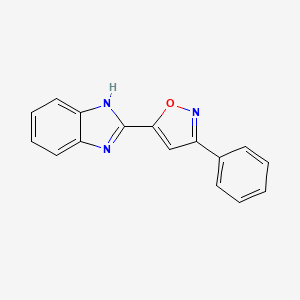
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2, also known as Thymosin β4, is a naturally occurring peptide that is found in all mammalian tissues. It is a 43-amino acid peptide that has been extensively studied for its role in wound healing, tissue repair, and angiogenesis.
作用機序
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 exerts its effects through binding to actin, a protein involved in cell motility and structure. By binding to actin, this compound β4 promotes the polymerization of actin filaments, which is necessary for cell migration and tissue repair. This compound β4 also binds to other proteins involved in cell signaling, such as G-actin, which regulates the activity of transcription factors involved in gene expression.
Biochemical and Physiological Effects
This compound β4 has been shown to promote angiogenesis, cell migration, and tissue repair in various animal models. It has also been shown to have anti-inflammatory effects and to promote the survival of neurons in vitro. This compound β4 has been studied for its potential use in the treatment of various conditions, including myocardial infarction, stroke, and spinal cord injury.
実験室実験の利点と制限
One advantage of using H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 in lab experiments is its ability to promote cell migration and tissue repair, which can be useful in studying wound healing and tissue regeneration. However, this compound β4 is a relatively expensive peptide, and its effects can be difficult to quantify, which can make it challenging to use in some experiments.
将来の方向性
For H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 research include studying its potential use in the treatment of various conditions, such as spinal cord injury and stroke. Other areas of research include investigating the mechanisms underlying this compound β4's effects on cell migration and tissue repair, as well as developing more efficient synthesis methods for the peptide. Additionally, the potential use of this compound β4 in tissue engineering and regenerative medicine is an area of active research.
合成法
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while recombinant DNA technology involves the insertion of a gene encoding this compound β4 into a host organism, such as E. coli, which then produces the peptide.
科学的研究の応用
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has been extensively studied for its role in wound healing and tissue repair. It has been shown to promote angiogenesis, which is the formation of new blood vessels, and to stimulate the migration of cells involved in tissue repair, such as fibroblasts and endothelial cells. This compound β4 has also been studied for its potential neuroprotective effects and its ability to promote hair growth.
特性
CAS番号 |
147658-54-6 |
|---|---|
分子式 |
C12H14Cl2N2O4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)

